Nebracetam fumarate

Descripción general

Descripción

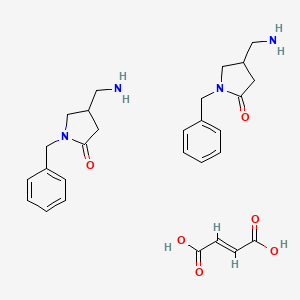

Nebracetam fumarate is a biochemical . It is an investigational drug of the racetam family that is a M1 acetylcholine receptor agonist in rats . Based on a human leukemic T cell experiment in 1991, it is believed to act as an agonist for human M1-muscarinic receptors . It is also believed to act as a nootropic, like many other racetam drugs .

Synthesis Analysis

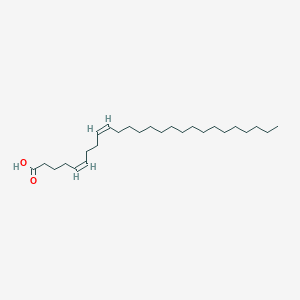

The synthesis of Nebracetam involves a reaction with ammonia in methanol at 50 degrees Celsius under 3750.38 Torr for 8 hours . The Rhizopus oryzae genes for malate dehydrogenase (RoMDH) and fumarase (RoFUM1) were heterologously expressed .

Molecular Structure Analysis

The molecular formula of Nebracetam fumarate is C28H36N4O6 . The exact mass is 524.26 and the molecular weight is 524.620 . The elemental analysis shows that it contains 64.11% Carbon, 6.92% Hydrogen, 10.68% Nitrogen, and 18.30% Oxygen .

Chemical Reactions Analysis

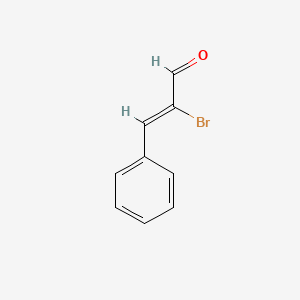

Nebracetam fumarate can be prepared by two different ways. One of the methods involves the reaction of 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one (I) with SOCl2 in refluxing dichloromethane .

Physical And Chemical Properties Analysis

Nebracetam fumarate is a biochemical . The chemical formula is C28H36N4O6 . The exact mass is 524.26 and the molecular weight is 524.620 . The elemental analysis shows that it contains 64.11% Carbon, 6.92% Hydrogen, 10.68% Nitrogen, and 18.30% Oxygen .

Aplicaciones Científicas De Investigación

M1-Muscarinic Agonist Properties

Nebracetam fumarate acts as an agonist for human M1-muscarinic receptors. It induces a rise in intracellular Ca2+ concentration in human leukemic T cells, suggesting its potential in cellular signaling and neuropharmacology studies (Kitamura, Kaneda, & Nomura, 1991).

Neuroprotective Effects

Nebracetam has shown promise in neuroprotection, particularly against ischemia-induced deficits in glucose uptake and hippocampal CA1 field potential in rat brain slices. Its neuroprotective actions have been compared with those of pentobarbital and idebenone, indicating its potential in treating ischemic brain injuries (Shibata, Kagami-ishi, Ueki, & Watanabe, 1992).

Influence on Neurotransmitters

Studies have shown that delayed treatment with nebracetam can modulate neurotransmitter levels in brain regions affected by microsphere embolism-induced cerebral ischemia in rats. This includes partial restoration of hippocampal serotonin and striatal dopamine metabolite contents, indicating its potential use in neurological disorders involving neurotransmitter dysregulation (Takeo et al., 1997).

NMDA Receptor Interaction

Nebracetam shows protective action against N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxicity in rat striatal slices. This interaction with NMDA receptor-operated Ca2+ channels suggests its potential application in studying and treating neurodegenerative diseases linked to glutamate toxicity (Kataoka et al., 1992).

Effects on High-Energy Phosphates in Astrocytes

Nebracetam impacts the energy metabolism in rat astrocytes, influencing ATP and phosphocreatine levels and altering morphometric parameters. This suggests its utility in neurobiological research, particularly in studies of astrocyte physiology and neuroenergetics (Gabryel, Pudełko, Trzeciak, & Cieślik, 2000).

Modulation of Intracellular Ca2+ in Cerebellar Granule Cells

Nebracetam attenuates increases in intracellular Ca2+ concentrations evoked by various stimuli in cultured rat cerebellar granule cells. This suggests its relevance in studies of Ca2+ dynamics in neurodegenerative and neurodevelopmental disorders (Kataoka, Kohno, & Watanabe, 1995).

Potential in Cognitive Enhancement

Research involving dipharmacophore compounds, including nebracetam, has shown significant analgesic action and influence on cognitive functions in animal models. This highlights its potential application in developing treatments for enhancing cognitive abilities and managing pain syndromes (Slyusarenko et al., 2021).

Synaptosomal Monoamine Uptake

Nebracetam affects the synaptosomal uptake of neurotransmitter monoamines in the brain, indicating its potential in studies of synaptic transmission and neurochemical regulation (Takeo et al., 1997).

Interaction with Acetylcholine Receptors

Investigations into the effects of nebracetam on nicotinic and muscarinic acetylcholine receptors provide insights into its potential pharmacological applications in modulating cholinergic signaling (Aoshima, Shingai, & Ban, 1992).

Impact on Acetylcholine Release

Research on nebracetam's impact on acetylcholine release in dog cardiac sympathetic ganglion suggests its potential in exploring autonomic nervous system functioning and neurotransmitter release mechanisms (Ohjimi et al., 1994).

Mecanismo De Acción

Propiedades

IUPAC Name |

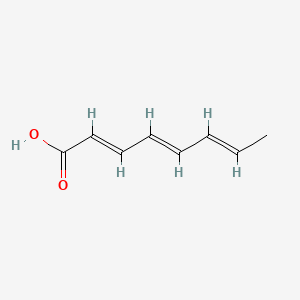

4-(aminomethyl)-1-benzylpyrrolidin-2-one;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H16N2O.C4H4O4/c2*13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10;5-3(6)1-2-4(7)8/h2*1-5,11H,6-9,13H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHCLGIFHRYJFN-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)CN.C1C(CN(C1=O)CC2=CC=CC=C2)CN.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)CN.C1C(CN(C1=O)CC2=CC=CC=C2)CN.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97205-34-0 (Parent) | |

| Record name | Nebracetam fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nebracetam fumarate | |

CAS RN |

97205-35-1 | |

| Record name | Nebracetam fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEBRACETAM FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GPZ0A8OW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B1234347.png)

![4-Methyl-3-nitrobenzoic acid [[1-amino-2-(2-methoxyphenyl)ethylidene]amino] ester](/img/structure/B1234365.png)

![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B1234368.png)